molecular formula C22H27NO5 B4769811 6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4769811
M. Wt: 385.5 g/mol
InChI Key: FYESAKIIDGUDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with the molecular formula C22H27NO5. It is a derivative of tetrahydroquinoline, characterized by the presence of ethoxy and methoxy groups on its phenyl ring and ethoxy groups on the quinoline ring .

Preparation Methods

The synthesis of 6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves multiple steps, typically starting from readily available precursors. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-diethoxy-4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-5-26-19-11-16-15(12-21(24)23-17(16)13-20(19)27-6-2)14-9-8-10-18(25-4)22(14)28-7-3/h8-11,13,15H,5-7,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYESAKIIDGUDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 2
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 3
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 4
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 6
6,7-DIETHOXY-4-(2-ETHOXY-3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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